molecular formula C18H20N6 B2619962 2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2380088-90-2

2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B2619962
CAS No.: 2380088-90-2
M. Wt: 320.4
InChI Key: GKDADYISOMXPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core substituted with a piperazine ring, which is further functionalized with a methylpyrimidine group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction. This involves reacting the quinoxaline core with a piperazine derivative, such as 1-(5-methylpyrimidin-4-yl)piperazine, under basic conditions.

    Methylation: The final step involves the methylation of the quinoxaline core to introduce the 2-methyl group. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antiproliferative activity against cancer cells is attributed to its ability to inhibit key enzymes involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike similar compounds, it features a quinoxaline core with a piperazine ring and a methylpyrimidine group, making it a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-13-11-19-12-20-17(13)23-7-9-24(10-8-23)18-14(2)21-15-5-3-4-6-16(15)22-18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDADYISOMXPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.